6-Bromo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile (CAS 1000340-74-8): A Privileged Scaffold for Orthogonal Kinase Inhibitor Design
6-Bromo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile (CAS 1000340-74-8): A Privileged Scaffold for Orthogonal Kinase Inhibitor Design
Executive Summary
In modern fragment-based drug discovery (FBDD) and targeted kinase inhibitor design, the selection of the core heterocyclic scaffold dictates the trajectory of the entire medicinal chemistry program. 6-Bromo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile (CAS: 1000340-74-8) has emerged as a highly privileged building block[1]. By embedding an electron-withdrawing cyano group at the C4 position and a reactive bromine vector at the C6 position of a 7-azaindole core, this molecule offers an unparalleled platform for orthogonal late-stage functionalization. This whitepaper details the structural rationale, mechanistic binding properties, and self-validating synthetic protocols required to leverage this compound in the development of novel therapeutics, particularly targeting the ATP-binding hinge region of kinases such as TBK1, JAK, and AAK1[2],[3].
Physicochemical Profiling & Structural Rationale
The utility of CAS 1000340-74-8 stems from its precise physicochemical properties, which provide both a stable pharmacophore for target engagement and reactive handles for synthetic elaboration.
| Property | Value |
| Chemical Name | 6-Bromo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile |
| CAS Registry Number | 1000340-74-8[4] |
| Molecular Formula | C8H4BrN3 |
| Molecular Weight | 222.04 g/mol [5] |
| Common Synonyms | 4-Cyano-6-bromo-7-azaindole[6] |
| Key Structural Motifs | Bidentate H-bond donor/acceptor (N1/N7), Electrophilic C6-Br, Electron-withdrawing C4-CN |
Mechanistic Role in Kinase Inhibition (Structural Causality)
As a Senior Application Scientist, it is critical to understand why this specific substitution pattern is chosen over standard indoles or purines. The 7-azaindole core is not merely a structural spacer; it is an active participant in target engagement[7].
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Bidentate Hinge Binding (N1/N7): Kinases possess an ATP-binding cleft where the adenine ring of ATP forms hydrogen bonds with the peptide backbone of the "hinge" region. The 7-azaindole core mimics this adenine ring. The N1-H acts as a primary hydrogen bond donor to a backbone carbonyl, while the N7 lone pair acts as a hydrogen bond acceptor from a backbone amide N-H. This dual donor-acceptor motif is a hallmark of potent Type I kinase inhibitors.
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The C4-Cyano Vector (Gatekeeper/Hydrophobic Pocket): The cyano group at C4 projects deep into the ATP site. As demonstrated in the development of Adaptor protein 2-associated kinase 1 (AAK1) inhibitors, the 4-cyano substituent reaches into polar regions, forming direct or water-mediated hydrogen bonds with the protein[2]. Furthermore, its compact, linear geometry allows it to displace high-energy water molecules from hydrophobic pockets, driving a favorable entropic and enthalpic binding signature.
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The C6-Bromo Vector (Solvent Channel Diversification): The C6 position is spatially oriented toward the solvent-exposed channel of the kinase domain. The bromine atom serves as an electrophilic handle for palladium-catalyzed cross-couplings. This allows chemists to append solubilizing moieties (e.g., piperazines, morpholines) to optimize ADME/Tox properties without perturbing the critical N1/N7 hinge-binding interactions[3].
Experimental Protocols: Orthogonal Functionalization
To translate this scaffold into a viable Active Pharmaceutical Ingredient (API), a sequential, orthogonal functionalization strategy must be employed. The following protocols are designed as self-validating systems to ensure high yield and purity.
Protocol 1: N1-Protection via SEM-Cl
Causality: The N1-H proton of the 7-azaindole is relatively acidic (pKa ~ 13-14) and will poison palladium catalysts or undergo competitive N-arylation during downstream cross-coupling. Protection with 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) provides a robust, sterically shielding group that is easily cleaved later using TBAF or TFA.
Step-by-Step Methodology:
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Initiation: Dissolve 1.0 equivalent of 6-bromo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile in anhydrous DMF (0.2 M) under an argon atmosphere and cool to 0 °C.
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Deprotonation: Add 1.2 equivalents of Sodium Hydride (NaH, 60% dispersion in mineral oil) portion-wise. Validation: The evolution of H2 gas indicates the successful formation of the highly nucleophilic aza-enolate. Stir for 30 minutes until gas evolution ceases.
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Alkylation: Add 1.1 equivalents of SEM-Cl dropwise. Maintain at 0 °C for 1 hour, then warm to room temperature.
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Quenching & Isolation: Quench the reaction strictly with saturated aqueous NH4Cl. Causality: Using water alone can cause emulsion formation and product hydrolysis. Extract with EtOAc (3x), wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na2SO4, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc).
Protocol 2: C6 Suzuki-Miyaura Cross-Coupling
Causality: The C6-Br bond is highly activated by the electron-withdrawing nature of the pyridine ring and the C4-cyano group, making it exceptionally reactive toward oxidative addition by Pd(0) species[3].
Step-by-Step Methodology:
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Reagent Assembly: In a Schlenk flask, combine 1.0 eq of the N-protected intermediate, 1.5 eq of the desired aryl/heteroaryl boronic acid, and 3.0 eq of K2CO3 in a 4:1 mixture of 1,4-dioxane/water.
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Critical Degassing: Sparge the biphasic mixture with N2 or Argon for a minimum of 15 minutes. Causality: Dissolved oxygen rapidly oxidizes the electron-rich Pd(0) active species to an inactive Pd(II) peroxo complex, halting the catalytic cycle and promoting unwanted homocoupling of the boronic acid.
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Catalyst Addition: Add 0.05 eq of Pd(dppf)Cl2. Seal the flask and heat to 90 °C for 4-6 hours.
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Monitoring & Workup: Monitor via LCMS. Once the starting material is consumed, cool the mixture to room temperature, filter through a pad of Celite to remove palladium black (Validation: prevents heavy metal contamination in downstream assays), concentrate the filtrate, and purify via reverse-phase HPLC or flash chromatography.
Workflow Visualization
The logical relationship of this orthogonal functionalization strategy is mapped below. The sequence ensures that the most reactive sites are protected or functionalized in an order that prevents cross-reactivity.
Fig 1: Orthogonal functionalization workflow of CAS 1000340-74-8 in drug discovery.
Application in Target Discovery
The versatility of 6-bromo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile has led to its inclusion in several high-profile drug discovery patents and publications:
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STING Pathway / TBK1 Inhibitors: As detailed in patent , this scaffold is utilized to synthesize 6,5-heterobicyclic ring derivatives that modulate the Stimulator of Interferon Genes (STING) pathway via TBK1 kinase inhibition, addressing inflammatory conditions and tissue degeneration[3].
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AAK1 Inhibitors for Neuropathic Pain: Research published in the Journal of Medicinal Chemistry highlights the use of 4-cyano-substituted heterocyclic scaffolds to achieve highly potent, brain-penetrant inhibitors of Adaptor protein 2-associated kinase 1 (AAK1), demonstrating the profound impact of the cyano group on target affinity[2].
References
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Title: Bicyclic Heterocyclic Replacement of an Aryl Amide Leading to Potent and Kinase-Selective Adaptor Protein 2-Associated Kinase 1 Inhibitors. Source: Journal of Medicinal Chemistry - ACS Publications. URL: [Link]
- Title: US20200399268A1 - Pharmaceutical 6,5 Heterobicyclic Ring Derivatives. Source: Google Patents.
Sources
- 1. 1471257-47-2|6-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine|BLD Pharm [bldpharm.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. US20200399268A1 - Pharmaceutical 6,5 Heterobicyclic Ring Derivatives - Google Patents [patents.google.com]
- 4. 1471257-47-2|6-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine|BLD Pharm [bldpharm.com]
- 5. |1000340-74-8||0|有机合成-上海珂华生物有限公司 [coolpharm.com]
- 6. namiki-s.co.jp [namiki-s.co.jp]
- 7. 7-Azaindole | 271-63-6 [chemicalbook.com]
